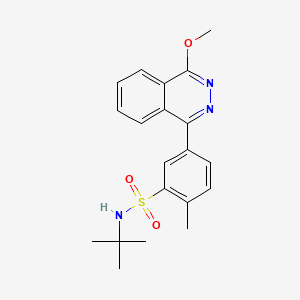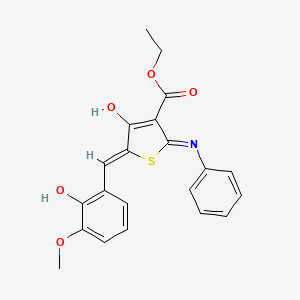![molecular formula C19H19N3O3S B11616380 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazole ring, and a triazatricyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the thiazole ring, and the assembly of the triazatricyclo framework. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It might be used in the development of new materials with unique properties.
作用機序
The mechanism by which 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: shares structural similarities with other compounds that contain benzodioxole or thiazole moieties.
Benzodioxole derivatives: These compounds are known for their biological activity and are often used in drug development.
Thiazole derivatives: These compounds are also of interest in medicinal chemistry due to their potential therapeutic effects.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct properties and activities not seen in other compounds.
特性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C19H19N3O3S/c1-22-7-6-12-15(9-22)26-19-17(12)18(23)20-16(21-19)5-3-11-2-4-13-14(8-11)25-10-24-13/h2-5,8,16,21H,6-7,9-10H2,1H3,(H,20,23)/b5-3+ |
InChIキー |
DYSYAESWLVHFPF-HWKANZROSA-N |
異性体SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)/C=C/C4=CC5=C(C=C4)OCO5 |
正規SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C=CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616316.png)
![Dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11616334.png)
![4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid](/img/structure/B11616337.png)
![methyl (3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616343.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616349.png)


![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616359.png)
![2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11616361.png)
![6-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11616363.png)

![11-(4-methylphenyl)-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B11616374.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
